Lower Molecular Weight and Balanced Lipophilicity
1-(Piperidin-4-yl)-1H-indole (MW 200.28, XLogP3 2.7) exhibits a 14 g/mol lower molecular weight and a 0.6 unit lower XLogP3 compared to its N-methyl analog 1-(1-methyl-piperidin-4-yl)-1H-indole (MW 214.31, XLogP3 3.3) [1]. This translates to improved synthetic efficiency and potentially better solubility and permeability profiles, aligning more closely with Lipinski's Rule of Five guidelines for drug-likeness [2].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 200.28 g/mol; XLogP3: 2.7 |
| Comparator Or Baseline | 1-(1-methyl-piperidin-4-yl)-1H-indole: MW: 214.31 g/mol; XLogP3: 3.3 |
| Quantified Difference | ΔMW: -14.03 g/mol; ΔXLogP3: -0.6 units |
| Conditions | Predicted physicochemical properties based on computational models |
Why This Matters
Lower molecular weight and moderate lipophilicity enhance synthetic tractability and improve the likelihood of favorable ADME properties in drug discovery programs.
- [1] PubChem. 1-(Piperidin-4-yl)-1H-indole. CID 14090755. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
